2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-1-(thiomorpholin-4-yl)ethanone
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Overview
Description
2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-1-(thiomorpholin-4-yl)ethanone is a complex organic compound that features a tetrazole ring, a cyclohexyl group, and a thiomorpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-1-(thiomorpholin-4-yl)ethanone typically involves multiple steps. One common approach is to start with the preparation of the tetrazole ring, which can be synthesized using triethyl orthoformate and sodium azide . The cyclohexyl group can be introduced through a cycloaddition reaction, and the thiomorpholine moiety can be added via a substitution reaction involving thiomorpholine and an appropriate electrophile .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-1-(thiomorpholin-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: The thiomorpholine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride.
Nucleophiles: Thiomorpholine, sodium azide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-1-(thiomorpholin-4-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its structural properties can be exploited in the design of new materials with specific functionalities.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-1-(thiomorpholin-4-yl)ethanone involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner . The cyclohexyl group and thiomorpholine moiety contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-(1H-tetrazol-5-yl)-1-cyclohexylmethanamine: Similar in structure but lacks the thiomorpholine moiety.
2-(1H-tetrazol-5-yl)-1-cyclohexylmethanol: Contains a hydroxyl group instead of the thiomorpholine moiety.
Uniqueness
2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-1-(thiomorpholin-4-yl)ethanone is unique due to the presence of both the tetrazole ring and the thiomorpholine moiety, which provide distinct chemical and biological properties .
Properties
Molecular Formula |
C14H23N5OS |
---|---|
Molecular Weight |
309.43 g/mol |
IUPAC Name |
2-[1-(tetrazol-1-ylmethyl)cyclohexyl]-1-thiomorpholin-4-ylethanone |
InChI |
InChI=1S/C14H23N5OS/c20-13(18-6-8-21-9-7-18)10-14(4-2-1-3-5-14)11-19-12-15-16-17-19/h12H,1-11H2 |
InChI Key |
BYBBBYSFRBAGKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)N2CCSCC2)CN3C=NN=N3 |
Origin of Product |
United States |
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